molecular formula C11H22N2O2 B2922528 Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate CAS No. 1932517-95-7

Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate

Cat. No.: B2922528
CAS No.: 1932517-95-7
M. Wt: 214.309
InChI Key: ZFUJATNIGNCUKO-BDAKNGLRSA-N
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Description

Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group at the 1-position, an amino group at the 3-position, and an ethyl substituent at the 4-position. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable precise modifications for drug discovery . The ethyl group contributes to its lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-amino-4-ethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUJATNIGNCUKO-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate under basic conditions.

    Addition of the Amino and Ethyl Groups: The amino and ethyl groups are introduced through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group typically yields primary alcohols .

Scientific Research Applications

Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Substituent Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Features CAS Number Reference ID
Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate 3-amino, 4-ethyl C11H22N2O2 214.31 (estimated) High lipophilicity due to ethyl group; suitable for hydrophobic environments Not explicitly listed -
(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate 3-amino, 4-hydroxy C10H19N2O3 215.27 Polar hydroxy group enhances aqueous solubility; H-bond donor capability 330681-18-0
(3R,4R)-tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate 3-amino, 4-methoxy C11H21N2O3 229.30 Methoxy group increases electron density; moderate lipophilicity 1400562-12-0
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate Piperidine backbone, 3-amino, 4-hydroxy C10H19N2O3 215.27 Piperidine ring alters ring strain and conformational flexibility 1268511-99-4
tert-butyl (3R,4R)-rel-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate 3-amino, 4-hydroxymethyl C10H20N2O3 216.28 Hydroxymethyl group improves solubility and metabolic stability 1886799-52-5
tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate 3,4-bis(hydroxymethyl) C11H21NO4 231.29 High hydrophilicity; potential for prodrug design 1393732-25-6

Biological Activity

Tert-butyl (3R,4R)-3-amino-4-ethyl-1-pyrrolidinecarboxylate, with the CAS number 1932517-95-7, is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₂N₂O₂. Its structure includes a pyrrolidine ring, which is a common motif in many biologically active compounds. The presence of an amino group and an ethyl substituent enhances its interaction potential with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. These interactions can modulate biochemical pathways relevant to several therapeutic areas, including:

  • Neuropharmacology : Due to its structural similarity to neurotransmitters, this compound may influence pathways related to neurological disorders.
  • Cancer Research : Preliminary studies suggest that it could act as an inhibitor for certain enzymes involved in tumor metabolism.

Pharmacological Studies

Research indicates that modifications to the structure of this compound can significantly enhance its binding affinity and efficacy. For instance, studies have shown that altering the substituents on the pyrrolidine ring can lead to varied biological activities.

In a comparative analysis with similar compounds, such as tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate and tert-butyl (2S,3R)-2-amino-3-methylbutanoate, differences in stereochemistry and functional groups were found to impact their pharmacological profiles significantly.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving nitrogen-containing precursors.
  • Introduction of the Tert-butyl Group : This step often utilizes tert-butyl chloroformate under basic conditions.
  • Nucleophilic Substitution Reactions : Amino and ethyl groups are introduced using appropriate reagents.

These methods can vary depending on the desired purity and yield. Continuous flow processes are increasingly being explored for their efficiency in synthesizing complex organic molecules.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound exhibited neuroprotective properties in models of neurodegenerative diseases.
  • Anticancer Activity : Research indicated that certain analogs showed promise as inhibitors of cancer cell proliferation by targeting metabolic pathways critical for tumor growth.

Comparative Analysis

The following table summarizes some similar compounds and their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
Tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidineHydroxyl group instead of ethylPotentially different biological activity due to hydroxyl substitution
Tert-butyl (2S,3R)-2-amino-3-methylbutanoateMethyl group instead of ethylDifferent steric effects impacting reactivity and binding
Tert-butyl (3S,4S)-3-amino-4-methylpyrrolidineMethyl group at position 4Variations in stereochemistry may lead to distinct pharmacological profiles

Q & A

Q. How can researchers validate the biological activity of derivatives without compromising stereochemical integrity?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition) are conducted under mild, non-racemizing conditions (pH 7.4, 25°C). Stability studies (HPLC monitoring over 24h) confirm no degradation. For in vivo testing, derivatives are formulated as HCl salts to enhance solubility while retaining configuration .

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